

Performance evaluation of different LC columns for Adefovir analysis

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Compound of Interest

Compound Name: Adefovir-d4

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A Comparative Guide to LC Columns for Adefovir Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a performance evaluation of different Liquid Chromatography (LC) columns for the analysis of Adefovir, a crucial antiviral drug. The selection of an appropriate LC column is paramount for achieving accurate, reproducible, and sensitive quantification of Adefovir in various matrices, including plasma, serum, and urine. This document summarizes key performance data from published analytical methods, offering a side-by-side comparison to aid in your column selection process. Detailed experimental protocols are also provided for each method cited.

Performance Comparison of LC Columns

The following table summarizes the performance of various LC columns used for Adefovir analysis, detailing the stationary phase, column dimensions, and key chromatographic parameters.

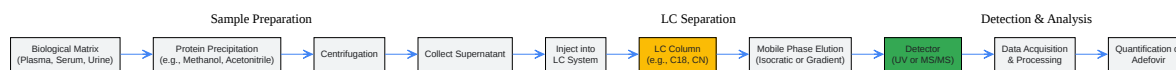
Column Name	Stationary Phase	Dimensions (mm)	Particle Size (µm)	Mobile Phase	Flow Rate (mL/min)	Detection	Retention Time (min)	Key Findings
Chromolith Performance RP-18e	Monolithic Silica	100 x 4.6	-	Acetonitrile-ammonium dihydrogen phosphate buffer (6:94, v/v), pH 5.2	1.5	UV (260 nm)	Not Specified	Rapid, sensitive, and reproducible method for plasma analysis. [1]
Dikma Diamonsil C18	C18	250 x 4.6	5	Gradient: 0.1 mM ammonium formate buffer (pH 2.5) and methanol	1.0	MS/MS	Not Specified	Satisfying retention capability for chromatographic separation in serum and urine. [2] [3][4]
Diamonsil C18	C18	250 x 4.6	5	Isocratic: Methanol-water-	0.6	MS/MS	Not Specified	Sensitive and selective method

								formic acid (20:80:0.1, v/v/v)	for determination in human serum and urine.[5]
XTerra MS C18	C18	100 x 2.1	3.5	Isocratic: Methanol-water (20:80, v/v)	0.2	MS/MS	5.2		Selective and sensitive method for pharmacokinetic studies in human plasma. [6]
Generic C18	C18	Not Specified	Not Specified	10 mM KH ₂ PO ₄ , 2 mM Bu ₄ NH ₄ SO ₄ (pH 6.0), and 7% acetonitrile	Not Specified	UV	Not Specified		Simple HPLC/UV method for transdermal permeation and dermal penetration studies. [7]

CN-3	Cyano	Not Specified	Not Specified	Acetonitrile and 25 mmol/L phosphate buffer (pH 4.0) (33:67, v/v)	1.0	UV (260 nm)	< 8	Baseline separation of Adefovir dipivoxil and its degradation products.[8]
ODS-C18	C18	200 x 4.6	5	0.02mol/L potassium dihydrogen phosphate (pH 6.0): acetonitrile (60:40)	1.0	UV (254 nm)	Not Specified	Simple, rapid, and reproducible method for quality control of Adefovir dipivoxil.[9]

Experimental Workflows

The analysis of Adefovir by LC typically involves sample preparation, chromatographic separation, and detection. The specific steps can vary depending on the sample matrix and the sensitivity required. Below is a generalized experimental workflow.



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Caption: Generalized workflow for Adefovir analysis using LC.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Chromolith Performance RP-18e[1]

- Sample Preparation: Simple protein precipitation.
- LC System: High-Performance Liquid Chromatography.
- Column: Chromolith Performance RP-18e (100 x 4.6 mm).
- Mobile Phase: Acetonitrile-ammonium dihydrogen phosphate buffer (6:94, v/v), pH 5.2.
- Flow Rate: 1.5 mL/min.
- Detection: UV at 260 nm.
- Application: Pharmacokinetic studies in human plasma.

Method 2: Dikma Diamonsil C18[2][3][4]

- Sample Preparation: Protein precipitation.
- LC System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
- Column: Dikma Diamonsil C18 (250 x 4.6 mm, 5 μ m).

- Mobile Phase: A gradient of 0.1 mM ammonium formate buffer (pH 2.5, adjusted with formic acid) and methanol.
- Flow Rate: 1.0 mL/min.
- Detection: Negative ionization electrospray mass spectrometer via multiple reaction monitoring.
- Application: Pharmacokinetic study in human serum and urine.

Method 3: Diamonsil C18[5]

- LC System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Column: Diamonsil C18 (250 x 4.6 mm i.d., 5 µm particle size).
- Mobile Phase: Isocratic elution with methanol-water-formic acid (20:80:0.1, v/v/v).
- Flow Rate: 0.6 mL/min.
- Detection: Mass spectrometry in multiple reaction-monitoring mode.
- Application: Determination of Adefovir in human serum and urine for clinical pharmacokinetic studies.

Method 4: XTerra MS C18[6]

- Sample Preparation: Protein precipitation with methanol.
- LC System: High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
- Column: XTerra MS C18 (100 x 2.1 mm i.d., 3.5 µm).
- Mobile Phase: Isocratic elution with methanol-water (20:80, v/v).
- Flow Rate: 0.2 mL/min.
- Detection: Tandem mass spectrometry.

- Application: Pharmacokinetic study in healthy Chinese volunteers.

Method 5: Generic C18[7]

- LC System: High-Performance Liquid Chromatography with UV detection (HPLC/UV).
- Column: C18.
- Mobile Phase: 10 mM KH₂PO₄ and 2 mM Bu₄NHSO₄ at pH 6.0 and 7% acetonitrile.
- Application: Determination of in vitro transdermal permeation and dermal penetration of Adefovir.

Method 6: CN-3[8]

- LC System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
- Column: CN-3.
- Mobile Phase: A mixture of acetonitrile and 25 mmol/L phosphate buffer (adjusted to pH 4.0 with phosphoric acid) (33:67, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
- Application: Routine analysis of Adefovir dipivoxil and its degradation products.

Method 7: ODS-C18[9]

- LC System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
- Column: ODS-C18 (200mm × 4.6cm, 5μm).
- Mobile Phase: 0.02mol/L potassium dihydrogen phosphate (KH₂PO₄) solution (pH 6.0): acetonitrile (60:40).
- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm.
- Application: Quality control of Adefovir dipivoxil.

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